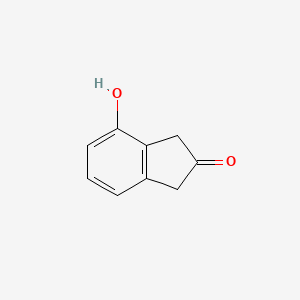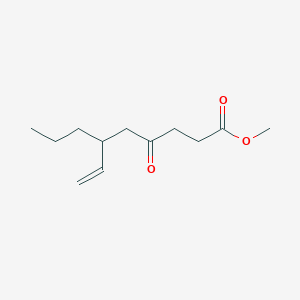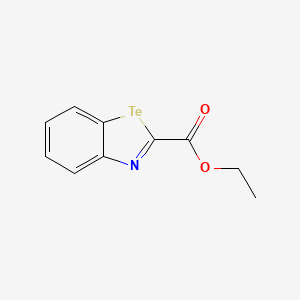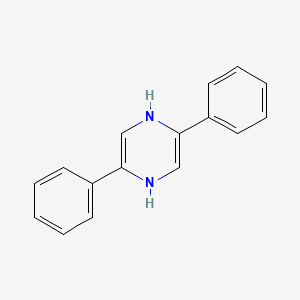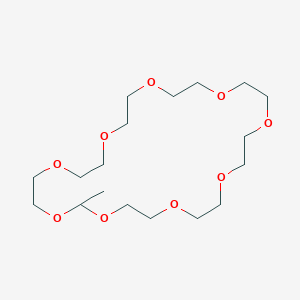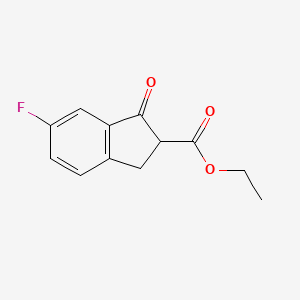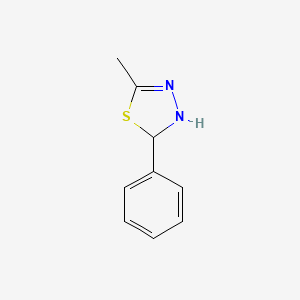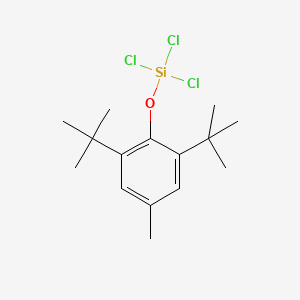![molecular formula C8H6ClF3O2S B14388957 Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- CAS No. 89807-52-3](/img/structure/B14388957.png)
Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]-: is an organic compound with the molecular formula C9H8ClF3O2S . This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and a trifluoromethylsulfonyl group. The trifluoromethylsulfonyl group is known for its electron-withdrawing properties, which significantly influence the reactivity and properties of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- typically involves the introduction of the chloromethyl and trifluoromethylsulfonyl groups onto a benzene ring. One common method involves the chloromethylation of benzene followed by the introduction of the trifluoromethylsulfonyl group through a sulfonylation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethylsulfonyl group can be reduced under specific conditions, although this is less common due to its strong electron-withdrawing nature.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Products include benzene derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include partially or fully reduced benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. The trifluoromethylsulfonyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for various applications.
Wirkmechanismus
The mechanism of action of Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- is primarily influenced by its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the trifluoromethylsulfonyl group can stabilize intermediates through its electron-withdrawing effects. These properties make the compound a versatile intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(chloromethyl)-4-(methylsulfonyl)-
- Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-
- Benzene, 1-(chloromethyl)-4-(trifluoromethyl)-
Uniqueness: Benzene, 1-(chloromethyl)-4-[(trifluoromethyl)sulfonyl]- is unique due to the presence of both the chloromethyl and trifluoromethylsulfonyl groups. The combination of these groups imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry. The trifluoromethylsulfonyl group, in particular, enhances the compound’s electron-withdrawing capability, which can influence the reactivity of the benzene ring and the chloromethyl group.
Eigenschaften
CAS-Nummer |
89807-52-3 |
|---|---|
Molekularformel |
C8H6ClF3O2S |
Molekulargewicht |
258.65 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-(trifluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C8H6ClF3O2S/c9-5-6-1-3-7(4-2-6)15(13,14)8(10,11)12/h1-4H,5H2 |
InChI-Schlüssel |
GVLRLPBIYKDVDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCl)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


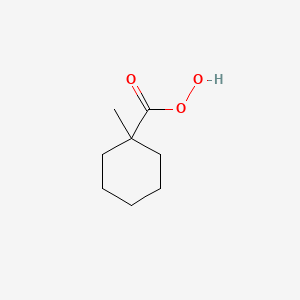
![Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14388883.png)

